(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile is a synthetic organic compound characterized by the presence of a thiazole ring, a bromophenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a bromophenyl thiourea with α-haloketones under basic conditions.
Coupling Reaction: The thiazole derivative is then coupled with a fluorophenyl acetonitrile derivative using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
E-isomer Formation: The final step involves the isomerization to the E-isomer, which can be achieved through careful control of reaction conditions, such as temperature and solvent choice.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and can be used in cross-coupling reactions.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the production of dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The specific molecular targets and pathways involved depend on the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
- (2E)-2-[4-(3-methylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
- (2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
Uniqueness
The uniqueness of (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl and fluorophenyl groups may enhance its reactivity and bioactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H10BrFN2S |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H10BrFN2S/c19-15-3-1-2-13(9-15)17-11-23-18(22-17)14(10-21)8-12-4-6-16(20)7-5-12/h1-9,11H/b14-8+ |
InChI Key |
GELGDSOIBSGLOE-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)F)/C#N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CC3=CC=C(C=C3)F)C#N |
Origin of Product |
United States |
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